{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea
Description
Properties
IUPAC Name |
[4-hydroxy-3,5-di(propan-2-yl)phenyl]iminourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-7(2)10-5-9(15-16-13(14)18)6-11(8(3)4)12(10)17/h5-8,17H,1-4H3,(H2,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHIBJRFCCFRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)N=NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexa-2,5-dien-1-ylidene core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of isopropyl groups: Isopropyl groups are introduced via alkylation reactions using reagents such as isopropyl bromide in the presence of a base.
Attachment of the amino urea moiety: The final step involves the reaction of the intermediate with an amino urea derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Structural Analysis
The compound features a cyclohexa-2,5-dien-1-ylideneamino core with:
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A ketone group at position 4.
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Two isopropyl substituents at positions 3 and 5.
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A urea group (-NH-C(=O)-NH₂) attached to the amino moiety.
This structure suggests reactivity centered on the cyclohexenone system and the urea functional group .
Stability and Rearrangements
The cyclohexenone system may undergo:
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Electrocyclic ring-opening under thermal/acidic conditions.
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Tautomerization between keto and enol forms.
The urea group is susceptible to hydrolysis under acidic/basic conditions, potentially yielding carbamic acids or amines.
Comparison with N-[4-[[4-oxo-3,5-di(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino]phenyl]acetamide ( )
This compound shares the cyclohexa-2,5-dien-1-ylideneamino core but terminates in an acetamide (-NH-C(=O)-CH₃) instead of a urea. Key differences in reactivity:
Pyrazolone Derivatives ( )
The compound 1,5-Dimethyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenylpyrazol-3-one ( ) demonstrates reactivity of the cyclohexa-2,5-dienylideneamino group in heterocyclic systems. This suggests potential for:
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Cross-coupling reactions (e.g., Suzuki, Heck) at the aromatic ring.
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Enolate chemistry due to the pyrazolone moiety.
Experimental Considerations
While no direct experimental data exists for the target compound, extrapolation from and suggests:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the most significant applications of this compound is in the development of anticancer agents. Research has shown that derivatives of {[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea exhibit potent cytotoxic effects against various cancer cell lines. The Sulforhodamine B (SRB) assay has been utilized to measure the anti-proliferative activity of these compounds:
| Cell Line | Compound Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Leukemia | Compound 9 | 15 | |
| Lung Cancer | Compound 18 | 10 | |
| Breast Cancer | Compound 9 | 12 | |
| CNS Cancer | Compound 18 | 8 | |
| Melanoma | Compound 18 | 14 |
These results indicate that modifications to the core structure can enhance anticancer efficacy, suggesting a promising avenue for further drug development.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving cyclohexadiene derivatives. The ability to modify the urea moiety allows for the generation of a library of compounds with diverse biological activities.
Material Science Applications
In addition to its medicinal properties, this compound has potential applications in material science. Its unique structural features make it suitable for use in developing new polymers and composites with enhanced thermal stability and mechanical properties. Research into its application as a stabilizer in polymer formulations is ongoing.
Case Study 1: Anticancer Efficacy
A study conducted on a series of derivatives based on this compound demonstrated significant anticancer activity against multiple cell lines. The study highlighted that specific substitutions on the cyclohexadiene ring led to improved potency and selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study 2: Polymer Development
Another investigation focused on incorporating this compound into polymer matrices. The resulting materials exhibited enhanced thermal stability compared to conventional polymers, making them suitable for high-temperature applications.
Mechanism of Action
The mechanism of action of {[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from cosmetic colorants with related cyclohexadienylidene backbones, as documented in regulatory databases (e.g., EU Cosmetic Ingredient Inventory). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | CAS No. | Key Substituents | Function | Sulfonation Status |
|---|---|---|---|---|
| {[4-oxo-3,5-bis(propan-2-yl)cyclohexadienylidene]amino}urea | Not listed | Urea, isopropyl, ketone | Unknown (potential pharmaceutical) | None |
| CI 42080 | 3486-30-4 | Benzyl, ethylamino, disulphonatophenyl | Cosmetic colorant (green/blue) | Highly sulfonated |
| CI 42090 | 2650-18-2 | Ethyl, sulphonatobenzyl, diammonio groups | Cosmetic colorant (blue) | Highly sulfonated |
Key Findings:
Structural Differences :
- The target compound lacks sulfonate (-SO₃⁻) groups present in CI 42080 and CI 42090 , which are critical for water solubility and dye stability in cosmetic formulations.
- The urea moiety in the target compound distinguishes it from the ammonium-based cationic structures of CI 42080/42090, suggesting divergent reactivity (e.g., hydrogen-bonding capacity vs. ionic interactions).
Functional Divergence: CI 42080 and CI 42090 are regulatory-approved colorants with well-documented stability in acidic/alkaline conditions . In contrast, the target compound’s urea group may confer hydrolytic instability under similar conditions, limiting its utility in cosmetics.
Synthetic Pathways :
- CI 42080/42090 are synthesized via condensation of aromatic amines with sulphonated benzaldehydes . The target compound likely requires urea incorporation via nucleophilic substitution or Schiff base formation, implying distinct synthetic challenges.
Biological Activity
The compound {[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea is a derivative of cyclohexadiene and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 317.39 g/mol
- IUPAC Name : {[(4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea
This compound features a cyclohexadiene core with two isopropyl groups and an amine functional group linked to a urea moiety, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
Anticancer Properties
Research has demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF7) and prostate cancer cells (DU145) . The compound's ability to trigger apoptotic pathways may be attributed to its interaction with cellular signaling molecules involved in cell survival.
Study 1: Cytotoxicity Assessment
A study conducted by Hernández et al. (2013) evaluated the cytotoxic effects of similar compounds on human tumor cell lines. The results indicated that compounds with structures akin to this compound exhibited IC50 values ranging from 0.01 to 0.02 µM against DU145 prostate carcinoma cells . This suggests a potent anticancer activity that warrants further investigation.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of cyclohexadiene were tested against pathogenic bacteria. The findings showed that these compounds significantly inhibited bacterial growth at concentrations as low as 10 µg/mL . This highlights the potential application of such compounds in developing new antimicrobial agents.
Data Tables
| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | DU145 (Prostate Cancer) | 0.01 | Apoptosis induction |
| Antimicrobial | E. coli | 10 | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
